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Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B13722266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of
Zimeldine-d6. Due to the limited availability of specific experimental data for the deuterated
form, this document also includes information on the parent compound, Zimeldine, for
reference and comparison.

Chemical Properties

Zimeldine-d6 is the deuterated analog of Zimeldine, a selective serotonin reuptake inhibitor
(SSRI). The primary chemical properties of Zimeldine-d6 and its parent compound are
summarized below.
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Property Zimeldine-d6 Zimeldine
Molecular Formula C16H11DeBrN2z[1][2] C16H17BrN2[3]
Molecular Weight 323.26 g/mol [1][2] 317.22 g/mol
CAS Number Not available 56775-88-3
Appearance Data not available Data not available
Melting Point Data not available Data not available
Boiling Point Data not available Data not available
Solubility Data not available Data not available

Chemical Structure

Zimeldine-d6 possesses the same core structure as Zimeldine, with deuterium atoms
replacing hydrogen atoms on the N,N-dimethyl group.

Structure of Zimeldine-d6:

(A 2D structural representation would be depicted here. As a text-based Al, | will provide the
SMILES notation.)

SMILES: C1=CC(=CC=C1C(=CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C2=CC=CN=C2)Br

Mechanism of Action and Signaling Pathway

Zimeldine, and by extension Zimeldine-d6, functions as a selective serotonin reuptake inhibitor
(SSRI). It binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the
reabsorption of serotonin from the synaptic cleft. This leads to an increased concentration of
serotonin in the synapse, enhancing serotonergic neurotransmission.

The following diagram illustrates the simplified signaling pathway affected by Zimeldine.
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Mechanism of action of Zimeldine-d6 as an SSRI.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Zimeldine-d6 are not readily
available in the public domain. However, methods for the parent compound, Zimeldine, can
provide a basis for developing protocols for its deuterated analog.

Synthesis

A synthetic route for Zimeldine has been described in the literature, which could potentially be
adapted for the synthesis of Zimeldine-d6 by utilizing a deuterated dimethylamine source in
the final step. The general approach involves the reaction of a suitable precursor with N,N-
dimethyl-d6-amine. Due to the lack of a specific published protocol, further methods
development and optimization would be required.

Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
A gas-liquid chromatography (GLC) method has been reported for the analysis of Zimeldine

and its metabolite, norzimelidine, in human plasma. This method could be adapted for
Zimeldine-d6.

e Principle: Separation of the analyte by gas chromatography followed by detection and
guantification using mass spectrometry. The mass difference between Zimeldine-d6 and
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any internal standard (or non-deuterated Zimeldine) would allow for accurate quantification.

o Sample Preparation: A liquid-liquid extraction or solid-phase extraction would likely be
employed to isolate the analyte from the sample matrix.

» Derivatization: The protocol for Zimeldine involves derivatization of its metabolite with
heptafluorobutyric anhydride. A similar step might be necessary for Zimeldine-d6 depending
on its chromatographic behavior.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer.

o Expected Results: The mass spectrum of Zimeldine-d6 would show a molecular ion peak at
m/z 323.26, with a characteristic fragmentation pattern that would need to be determined
experimentally.

High-Performance Liquid Chromatography (HPLC):

HPLC methods are commonly used for the analysis of antidepressants. A reverse-phase HPLC
method could be developed for Zimeldine-d6.

e Principle: Separation of the analyte based on its polarity using a reverse-phase column and
a suitable mobile phase.

» Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an
organic solvent like acetonitrile or methanol.

o Detection: UV detection at a wavelength where Zimeldine-d6 exhibits maximum
absorbance, or mass spectrometry for greater sensitivity and specificity.

 Internal Standard: A suitable internal standard, such as a structurally similar compound,
would be used for accurate quantification.

Spectroscopic Data

Specific spectroscopic data (NMR, MS, IR) for Zimeldine-d6 are not publicly available.
Researchers would need to acquire this data through experimental analysis.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR would show characteristic shifts
for the aromatic and vinylic protons, while the signals corresponding to the N,N-dimethyl
groups would be absent due to deuteration. 133C NMR would provide information on the
carbon skeleton. 2H NMR would confirm the positions of deuteration.

o Mass Spectrometry (MS): As mentioned, the mass spectrum would be expected to show a
molecular ion corresponding to the mass of Zimeldine-d6. The fragmentation pattern would
be a key identifier.

« Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands
for the functional groups present in the molecule, such as C-H, C=C, C-N, and C-Br bonds.
The C-D stretching vibrations would appear at a lower frequency compared to C-H stretching
vibrations.

Conclusion

Zimeldine-d6 is a valuable tool for researchers studying the pharmacokinetics and metabolism
of Zimeldine. While specific experimental data for the deuterated compound is scarce, the
information available for the parent compound provides a strong foundation for the
development of synthetic and analytical methodologies. The primary advantage of using
Zimeldine-d6 lies in its utility as an internal standard in mass spectrometry-based bioanalytical
assays, allowing for precise and accurate quantification of Zimeldine in complex biological
matrices. Further experimental work is required to fully characterize the physicochemical and
spectroscopic properties of Zimeldine-d6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Zimeldine-d6: A Technical Guide to its Chemical
Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13722266#zimeldine-d6-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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